molecular formula C18H17N3O5S B2433686 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942008-69-7

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2433686
CAS No.: 942008-69-7
M. Wt: 387.41
InChI Key: JUXAETQKEJVQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activity

1,3,4-oxadiazole derivatives, including structures similar to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, have been evaluated for their potential in various pharmacological activities. These compounds exhibit notable antitumor and antimicrobial effects due to their ability to interact with biological targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). For instance, specific derivatives have shown binding and moderate inhibitory effects in assays for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. These findings underscore the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry, particularly in the design of new therapeutic agents with potential applications in cancer treatment and infection control (M. Faheem, 2018).

Enzyme Inhibition and Anticancer Properties

Further research into 1,3,4-oxadiazole derivatives has explored their role as enzyme inhibitors and their anticancer properties. By designing compounds with specific structural features, researchers have been able to target and inhibit the activity of enzymes critical to cancer cell survival and proliferation. For example, derivatives have been synthesized with the aim of blocking the activity of enzymes like Collapsin response mediator protein 1 (CRMP 1), which is involved in small lung cancer. These compounds have been tested in vitro and show significant potential for the development of new anticancer medications (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives have also been a significant area of research. These compounds have been tested against various gram-positive and gram-negative bacteria, as well as fungi, showing considerable efficacy. The mechanism behind their antimicrobial action often involves the disruption of microbial cell processes or inhibition of enzymes essential for the survival of these organisms. This property makes 1,3,4-oxadiazole derivatives attractive candidates for the development of new antimicrobial agents, capable of addressing the growing concern of antibiotic resistance (B. Kaya et al., 2017).

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-15-6-4-3-5-14(15)17-20-21-18(26-17)19-16(22)11-12-7-9-13(10-8-12)27(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXAETQKEJVQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.